9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is of significant interest in organic chemistry and biochemistry due to its applications in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the following steps:
Formation of the Fmoc-protected amino acid: The starting material, 9H-fluoren-9-ylmethanol, is reacted with phosgene to form the chloroformate intermediate. This intermediate is then reacted with the amino acid (2R)-1-oxo-3-phenylpropan-2-amine to form the Fmoc-protected amino acid.
Coupling reaction: The Fmoc-protected amino acid is then coupled with the desired peptide or other molecule using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 9H-fluoren-9-ylmethanol and the amino acid are synthesized and purified.
Automated coupling: Automated peptide synthesizers are used to couple the Fmoc-protected amino acid with other molecules, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other biomolecules.
Drug Development: It serves as an intermediate in the synthesis of peptide-based drugs and other pharmaceuticals.
Material Science: The compound is used in the synthesis of functionalized materials for various applications, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate: Similar in structure but with a pyridinyl group instead of a phenyl group.
9H-fluoren-9-ylmethyl N-[(2R)-2-aminopropyl]carbamate: Similar but with an aminopropyl group instead of the phenylpropanoyl group.
Uniqueness
9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate is unique due to the presence of the phenylpropanoyl group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of certain peptides and bioconjugates where these properties are desirable.
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C24H21NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,15,18,23H,14,16H2,(H,25,27)/t18-/m1/s1 |
InChI Key |
AAAFQLPJNOITCL-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.